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L-657,743 hydrochloride

Cat. No.: B10795600
M. Wt: 375.9 g/mol
InChI Key: ALYCEQJIRFYVGE-UHFFFAOYSA-N
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Description

Historical Context of Alpha-2 Adrenoceptor Antagonism Research

The exploration of the autonomic nervous system has been a cornerstone of pharmacology. wikipedia.org Historically, alpha-blockers were instrumental in developing a greater understanding of this system, particularly in characterizing arterial blood pressure and central vasomotor control. wikipedia.org The initial broad classification of adrenoceptors into alpha and beta subtypes was later refined. Further research led to the discovery that one of the alpha receptors, termed the α2-receptor, was located on presynaptic neurons and inhibited the release of neurotransmitters. nih.gov

The development of selective antagonists, such as prazosin (B1663645) for α1 and yohimbine (B192690) for α2 receptors, was a pivotal step, allowing for the distinct subclassification of these receptors. nih.gov This opened the door for more targeted research into the specific roles of each receptor subtype. The α2-adrenergic receptors themselves are now known to consist of three highly homologous subtypes: α2A, α2B, and α2C. wikipedia.orgguidetopharmacology.org These receptors play critical roles in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons within the central nervous system. genecards.org The ongoing development of subtype-selective antagonists continues to be a major focus, aiming to dissect the precise physiological and pathological roles of each α2-adrenoceptor subtype. frontiersin.org

Identification and Early Characterization of L-657,743 Hydrochloride

L-657,743, also known as MK-912, was identified as a potent and selective antagonist for α2-adrenoceptors. harvardapparatus.comcapes.gov.br Early in vitro studies using radioligand binding assays with rat cerebrocortical membranes demonstrated its high affinity. researchgate.net For instance, it showed an IC50 of 3.0 nM against the binding of [3H]rauwolscine. researchgate.net Saturation experiments determined a maximal binding (Bmax) of 118 fmol/mg protein and a dissociation constant (Kd) of 1.65 nM. ncats.io

In functional studies, L-657,743 displayed a pA2 of 8.44 at α2-adrenoceptors in the isolated rat vas deferens. researchgate.net A key feature highlighted in its early characterization was its high selectivity for α2-adrenoceptors over α1-adrenoceptors, with a reported selectivity ratio greater than 2500. researchgate.net This high degree of selectivity was a significant advancement, providing researchers with a more precise tool than previously available antagonists like yohimbine, which also interacts with other receptors. nih.gov

Significance as an Experimental Tool in Neuropharmacology

The high potency and selectivity of L-657,743 have established it as a powerful pharmacological tool for exploring the physiological roles of α2-adrenoceptors. cnjournals.comresearchgate.net It is frequently used in both in vitro and in vivo studies to block α2-adrenergic signaling, thereby allowing researchers to investigate the downstream effects and the functions of these receptors in various neural circuits.

One of its key applications is in the differentiation and quantification of α2-adrenoceptor subtypes. For example, the radiolabeled form, [3H]L-657,743 (also referred to as [3H]MK-912), has been used to label α2A- and α2C-adrenoceptors in different regions of the rat brain and spinal cord. mdpi.comnih.govnih.gov Studies have used this tool to determine the relative densities of these subtypes in specific areas, such as the striatum, where sites were found to be approximately 72% α2A- and 28% α2C-adrenoceptors. nih.gov In the spinal cord, the proportions were about 96% α2A and 4% α2C. nih.gov

This compound's ability to potently block clonidine-induced effects, such as mydriasis (pupil dilation), further demonstrates its utility in in vivo pharmacological studies. cnjournals.com By selectively antagonizing α2-receptors, L-657,743 helps to elucidate their involvement in processes like sedation, analgesia, and the regulation of neurotransmitter release, including norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506). frontiersin.orgnih.gov Its use has been recommended over less selective antagonists like yohimbine or idazoxan (B1206943) for future physiological studies. nih.gov

Interactive Data Tables

Binding Affinity and Potency of L-657,743

ParameterValueTissue/Assay Condition
IC503.0 nMAgainst [3H]rauwolscine binding in rat cerebrocortical membranes researchgate.net
Kd1.65 nMSaturation experiments ncats.io
Bmax118 fmol/mg proteinSaturation experiments ncats.io
pA28.44Isolated rat vas deferens researchgate.net
α2:α1 Selectivity>2500 researchgate.net

Distribution of α2-Adrenoceptor Subtypes Determined Using [3H]L-657,743

Brain/Spinal Cord Regionα2A-adrenoceptor (%)α2C-adrenoceptor (%)
Rat Striatum7228
Rat Spinal Cord (all regions)964

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26ClN3O2 B10795600 L-657,743 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2.ClH/c1-21-11-8-20(22(2)19(21)24)9-12-23-10-7-15-14-5-3-4-6-17(14)25-18(15)16(23)13-20;/h3-6,16H,7-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYCEQJIRFYVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCN3CCC4=C(C3C2)OC5=CC=CC=C45)N(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Profile and Receptor Interactions

Alpha-2 Adrenoceptor Antagonistic Activity

L-657,743 demonstrates robust and competitive antagonism at alpha-2 adrenoceptors, a key aspect of its pharmacological profile. nih.gov This activity has been consistently observed in both in vitro and in vivo experimental models. nih.gov

Potency and Selectivity Assessments

The potency of L-657,743 as an alpha-2 adrenoceptor antagonist is notable. In functional assays using rat isolated vas deferens, it potently and competitively counteracted the effects of the alpha-2 agonist clonidine, exhibiting a pA2 value of 9.3. nih.gov The pA2 value is a measure of the potency of an antagonist; a higher value indicates greater potency.

A defining characteristic of L-657,743 is its high selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors. nih.gov Radioligand binding assays have quantified this selectivity, showing that L-657,743 has a 240-fold higher affinity for alpha-2 adrenoceptors (labeled by [3H]rauwolscine or [3H]clonidine) compared to alpha-1 adrenoceptors (labeled by [3H]prazosin). nih.gov Furthermore, its affinity for other monoamine receptors, such as dopamine (B1211576) (D1, D2) and serotonin (B10506) (5-HT1, 5-HT2) subtypes, is comparatively low, highlighting its specificity. nih.gov When compared to the classic alpha-2 antagonist yohimbine (B192690), L-657,743 displays considerably greater antagonist potency and a more favorable alpha-2/alpha-1 selectivity ratio. nih.gov

Studies have also explored its selectivity among alpha-2 adrenoceptor subtypes. For instance, L-657,743, along with other antagonists like RX 821002 and efaroxan, has demonstrated a markedly higher affinity for the alpha-2D adrenoceptor subtype (pKd of 10.0) as found in guinea-pig brain cortex, compared to the alpha-2A subtype (pKd of 8.9) in rabbit brain cortex. nih.gov

Radioligand Binding Studies with [3H]L-657,743

The tritiated form of L-657,743, [3H]L-657,743, has been developed as a high-affinity, selective radioligand for probing alpha-2 adrenoceptors in brain tissue. nih.gov

The binding of [3H]L-657,743 to rat cerebrocortical membranes is characterized by being saturable, reversible, and dependent on tissue concentration. nih.gov This indicates that the binding is to a finite number of specific recognition sites. The interaction is rapid and reaches equilibrium, a prerequisite for its use in quantitative binding assays. nih.govresearchgate.net The specific binding of [3H]L-657,743 is defined in the presence of a high concentration of an unlabeled competing ligand. researchgate.net

Saturation studies using [3H]L-657,743 in rat cerebrocortex have revealed the presence of two distinct high-affinity binding components. nih.gov The equilibrium dissociation constant (Kd), a measure of a ligand's binding affinity (where a lower value indicates higher affinity), was determined for these two sites. umich.edu

Binding ComponentKd Value (pM)
High-Affinity Component 186
High-Affinity Component 2830

Data from saturation studies of [3H]L-657,743 binding in rat cerebrocortex. nih.govresearchgate.net

Subsequent studies involving computer modeling of [3H]-MK 912 saturation curves identified two alpha-2 adrenoceptor subtypes in the rat cerebral cortex, designated alpha-2A and alpha-2C. The Kd value of [3H]-MK 912 for the alpha-2A subtype was 1.77 nM, and for the alpha-2C subtype, it was 0.075 nM. nih.gov

The same saturation studies that determined the Kd values also provided measurements of the density of these receptor sites (Bmax) in the rat cerebrocortex. nih.gov The Bmax value reflects the total number of receptors in a given tissue preparation. umich.edu

Binding ComponentReceptor Density (fmol/mg protein)
High-Affinity Component 182
High-Affinity Component 2660

Data from saturation studies of [3H]L-657,743 binding in rat cerebrocortex. nih.govresearchgate.net

Further research delineating the alpha-2A and alpha-2C subtypes in the rat cerebral cortex reported receptor capacities of 296 fmol/mg protein for the alpha-2A subtype and 33 fmol/mg protein for the alpha-2C subtype. nih.gov In the rat spinal cord, the densities were found to be 172 and 7.4 fmol/mg protein for the alpha-2A and alpha-2C sites, respectively. nih.gov

Affinity Constant Determination (Kd Values)

Competitive Binding Profiles

Competitive binding studies have further characterized the pharmacological profile of the sites labeled by [3H]L-657,743. A variety of compounds with known receptor selectivities have been used to compete for binding with [3H]L-657,743, confirming that the labeled sites are indeed alpha-2 adrenoceptors. nih.gov

In these competitive binding assays, alpha-2 adrenergic agonists typically display shallow competition curves, whereas antagonists like yohimbine exhibit steeper curves. nih.gov The presence of guanine (B1146940) nucleotides, such as GTP or its non-hydrolyzable analog Gpp(NH)p, or high concentrations of NaCl, causes a rightward shift in the competition curve for agonists like epinephrine. nih.gov This shift is indicative of the uncoupling of the receptor from its G-protein, a characteristic feature of G-protein coupled receptors. The binding of antagonists, such as yohimbine, is unaffected by the presence of these agents. nih.gov

Studies have also shown that L-657,743 has a high affinity (less than or equal to 1 nM) for alpha-2 adrenoceptors when competing with other radioligands like [3H]rauwolscine or [3H]clonidine. nih.gov

Displacement of Agonists and Antagonists

Comparative Pharmacological Analyses with Other Alpha-2 Ligands

L-657,743 hydrochloride distinguishes itself from other alpha-2 ligands through its high potency and selectivity. A key feature is its marked selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors. nih.gov

Selectivity vs. Alpha-1 Adrenoceptors : L-657,743 exhibits a 240-fold greater selectivity for alpha-2 adrenoceptors compared to alpha-1 adrenoceptors, which are labeled by [3H]prazosin. nih.gov This is a significant advantage over less selective antagonists like yohimbine. nih.gov

Comparison with Yohimbine and Rauwolscine (B89727) : L-657,743 has a considerably higher alpha-2 antagonist potency and superior alpha-2/alpha-1 selectivity when compared to yohimbine. nih.gov Yohimbine and its diastereomer rauwolscine are less specific and may interact with other receptor systems. nih.govnih.gov

Comparison with Atipamezole (B1667673) : Atipamezole is another selective alpha-2 antagonist. Studies indicate it has a higher selectivity for alpha-2 versus alpha-1 adrenoceptors than yohimbine. nih.gov Both atipamezole and yohimbine show similar affinity for α2A, α2B, and α2C subtypes. nih.gov

Comparison with Other Ligands : The pharmacological profile of L-657,743 has been evaluated alongside a range of other adrenergic ligands. In functional studies, it has been used as a reference antagonist to characterize the effects of agonists like UK14304 and clonidine, and other antagonists such as idazoxan (B1206943), BRL44408, and ARC239. nih.govcienciavida.org

The following table provides a comparative overview of the binding affinities and selectivity of various alpha-2 ligands.

Table 2: Comparative Affinity of Alpha-2 Ligands

Compound Target Receptor(s) Key Finding / Affinity (Ki) Source
L-657,743 Alpha-2 vs. Alpha-1 240-fold selective for Alpha-2 nih.gov
Prazosin (B1663645) Alpha-1 High affinity for Alpha-1 (used as radioligand) nih.gov
Yohimbine Alpha-2 subtypes Lower α2/α1 selectivity than L-657,743; also affects dopamine and serotonin turnover. nih.govnih.gov nih.govnih.gov
Rauwolscine Alpha-2 Isomer of yohimbine, potent α2 antagonist. nih.gov
Atipamezole Alpha-2 subtypes High selectivity for α2 vs. α1 receptors. nih.gov
Idazoxan (RX 781094) Alpha-2 Potent α2 antagonist, also binds to imidazoline (B1206853) sites. nih.gov
Clonidine Alpha-2 Agonist High affinity for Alpha-2 (used as radioligand) nih.gov
Mianserin Alpha-2 Antagonist Also has activity at other receptors. researchgate.net
BRL44408 Alpha-2A Agonist Selective for the α2A subtype. cienciavida.org
ARC239 Alpha-2B/2C Antagonist Shows selectivity for α2B/2C subtypes. cienciavida.org

| UK14304 | Alpha-2 Agonist | A potent and selective α2 agonist. | researchgate.net |

Cellular and Molecular Mechanisms of Action

G-Protein Coupled Receptor Signaling Pathway Modulation

L-657,743 exerts its effects by modulating the signaling pathways of α2-adrenergic receptors, which are a class of G-protein coupled receptors. genecards.orgbiorxiv.org These receptors are typically coupled to inhibitory G-proteins (Gi), which play a crucial role in regulating the activity of key enzymes involved in signal transduction. eur.nlnih.gov As an antagonist, L-657,743 binds to these receptors and blocks the action of endogenous agonists like norepinephrine (B1679862) or other α2-agonists. nih.govnih.gov

The α2-adrenergic receptors mediate their effects in large part by inhibiting the enzyme adenylyl cyclase. genecards.org The binding of an agonist to the receptor activates the associated Gi protein, which in turn suppresses adenylyl cyclase activity. nih.govjci.org L-657,743, by acting as a competitive antagonist, prevents agonists from binding to the α2-adrenoceptors. nih.gov This blockade prevents the receptor-mediated inhibition of adenylyl cyclase. nih.gov Consequently, in the presence of an α2-agonist, treatment with L-657,743 results in a restoration of adenylyl cyclase activity to near-basal levels. nih.gov

Adenylyl cyclase is the enzyme responsible for the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govmaayanlab.cloud By regulating adenylyl cyclase, L-657,743 directly influences intracellular cAMP concentrations. The agonist-induced inhibition of adenylyl cyclase normally leads to a decrease in cAMP production. nih.gov L-657,743 counters this effect. nih.gov Studies in human hepatocarcinoma (HepG2) cells, which endogenously express the α2C-adrenoceptor subtype, have shown that α2-agonists inhibit forskolin-induced cAMP accumulation, and this effect is blocked by α2-antagonists like L-657,743. nih.gov This demonstrates that the compound prevents the decrease in intracellular cAMP levels that would otherwise be caused by α2-adrenoceptor activation. nih.govjci.org

Table 1: Effect of L-657,743 on α2-Agonist-Mediated Inhibition of Cyclic AMP
Experimental ConditionMechanismRelative Intracellular cAMP Level
Basal (No agonist)Baseline adenylyl cyclase activity.Normal
α2-Adrenergic Agonist (e.g., UK14304)Agonist binds to α2-receptor, activating Gi protein, which inhibits adenylyl cyclase. nih.govDecreased
α2-Adrenergic Agonist + L-657,743L-657,743 blocks the agonist from binding to the α2-receptor, preventing the inhibition of adenylyl cyclase. nih.govRestored to near-normal

Adenylyl Cyclase Activity Regulation

Neurochemical Effects

The antagonistic action of L-657,743 at α2-adrenoceptors has significant consequences for neurotransmission, particularly involving monoamines. researchgate.netwikipedia.org

Monoamine neurotransmitters such as norepinephrine, dopamine (B1211576), and serotonin (B10506) are critical for various neurological functions. wikipedia.orgnih.govnih.gov The release of norepinephrine from presynaptic terminals is regulated by α2-adrenoceptors, which function as autoreceptors. When activated by norepinephrine in the synapse, these autoreceptors inhibit further release of the neurotransmitter.

By blocking these presynaptic α2-autoreceptors, L-657,743 removes this negative feedback inhibition. This disinhibition leads to an increase in the release of norepinephrine from the nerve terminal. While the primary effect is on the noradrenergic system, alterations in norepinephrine levels can indirectly influence other monoaminergic systems, including dopamine and serotonin pathways, due to the interconnected nature of these systems in the brain. Research has noted the importance of drug-induced changes in monoamine synthesis in the context of L-657,743's pharmacological profile. researchgate.net

Table 2: Summary of L-657,743 Neurochemical Effects
Neurochemical ParameterEffect of L-657,743Underlying Mechanism
Norepinephrine ReleaseIncreaseAntagonism of presynaptic α2-autoreceptors, leading to removal of negative feedback. nih.govresearchgate.net
Norepinephrine SynthesisLikely IncreaseCompensatory response to increased neurotransmitter release and turnover. researchgate.netnih.gov
Norepinephrine TurnoverIncreaseIncreased release necessitates higher rates of synthesis and metabolism. nih.gov

Methodological Approaches in Research on L 657,743 Hydrochloride

Advanced Radioligand Binding Methodologies

Radioligand binding assays are fundamental in characterizing the interaction of L-657,743 hydrochloride with α2-adrenoceptors. These assays utilize the tritiated form of the compound, [³H]L-657,743 (also known as [³H]MK-912), to directly measure its binding to receptor preparations.

Tissue Preparation and Membrane Fractionation for Receptor Assays

The initial step in performing radioligand binding assays involves the preparation of tissues or cells to isolate the membrane fraction containing the receptors of interest. This is a critical process as the quality of the membrane preparation directly impacts the reliability of the assay.

For studies involving brain tissue, specific regions like the rat or human cerebrocortex are dissected. nih.gov The tissue is then homogenized in an ice-cold buffer, often a Tris-HCl buffer, and subjected to differential centrifugation. umich.edumdpi.com This process involves a series of centrifugation steps at increasing speeds. An initial low-speed spin pellets nuclei and cellular debris. The resulting supernatant, which contains the membrane fragments, is then centrifuged at a much higher speed (ultracentrifugation) to pellet the membranes. umich.edu These crude membrane preparations are then washed and can be stored frozen at -70°C. nih.gov

In addition to native tissues, recombinant cell lines are extensively used. Cell lines such as Chinese Hamster Ovary (CHO-K1), Human Embryonic Kidney (HEK-293), HT-29, and OK cells are genetically engineered to express specific human α2-adrenoceptor subtypes (α2A, α2B, α2C). nih.govnih.govrevvity.com These cells are cultured and harvested, and their membranes are isolated using similar homogenization and centrifugation techniques to create preparations with a high density of a specific receptor subtype. nih.govahajournals.org This allows for the precise characterization of this compound's affinity for each subtype.

Filtration and Scintillation Counting Techniques

Once the membrane preparation is obtained, it is incubated with the radioligand, [³H]L-657,743. To separate the receptor-bound radioligand from the unbound radioligand in the solution, a rapid filtration method is employed. The incubation mixture is passed through glass fiber filters, typically arranged in a 96-well plate format for high-throughput analysis. nih.govresearchgate.net These filters are often pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter. nih.gov

After filtration, the filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand. nih.govresearchgate.net The filters, which now contain the membrane fragments with the bound [³H]L-657,743, are then placed in scintillation vials. A liquid scintillation cocktail is added, which is a solution that emits light when it interacts with the beta particles emitted by the tritium (B154650) ([³H]). researchgate.net The vials are then placed in a liquid scintillation counter, which measures the light flashes to quantify the amount of radioactivity, and thus the amount of bound radioligand. researchgate.net

Data Analysis and Kinetic Modeling

The data obtained from scintillation counting is used to perform detailed kinetic and equilibrium binding analysis. Two main types of experiments are conducted: saturation and competition assays.

In saturation binding assays , increasing concentrations of [³H]L-657,743 are incubated with the membrane preparation to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). nih.govdntb.gov.ua The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, indicating the radioligand's affinity. Bmax reflects the total number of receptors in the preparation. dntb.gov.ua Data is analyzed using non-linear regression, fitting the specific binding data to a hyperbolic curve. researchgate.netdntb.gov.ua

In studies with rat cerebrocortex, [³H]L-657,743 binding was found to have two high-affinity components. nih.gov

Table 1: Saturation Binding Parameters of [³H]L-657,743 in Rat Cerebrocortex

Parameter Value Unit
High-Affinity Kd 86 pM
High-Affinity Bmax 82 fmol/mg protein
Low-Affinity Kd 830 pM
Low-Affinity Bmax 660 fmol/mg protein

Data sourced from Pettibone et al., 1989. nih.gov

In competition binding assays , a fixed concentration of [³H]L-657,743 is incubated with the membrane preparation along with varying concentrations of an unlabeled competing compound (like this compound itself or other adrenergic agents). nih.gov These assays determine the inhibitor constant (Ki) of the competing compound, which is a measure of its affinity for the receptor. dntb.gov.ua The data is plotted as the percentage of specific binding versus the log concentration of the competitor, and non-linear regression is used to calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding), from which the Ki is derived. dntb.gov.ua

Table 2: Dissociation Constants (Kd) of [³H]L-657,743 for α2-Adrenoceptor Subtypes in Various Cell Lines

Cell Line Receptor Subtype Kd (nM)
HT29 α2A 0.38
Neonatal Rat Lung α2B 0.70
OK Cells α2C 0.07
PC12 (transfected) α2D 0.87

Data sourced from a study examining the affinity of various adrenergic agents. nih.gov

In Vitro Functional Assays

While binding assays quantify the affinity of this compound for its receptor, in vitro functional assays are essential to determine its biological effect—specifically, its ability to antagonize the action of α2-adrenoceptor agonists.

Cell Line-Based Receptor Expression Systems

Cell lines that recombinantly express specific α2-adrenoceptor subtypes are crucial tools for functional studies. revvity.com These systems allow researchers to investigate the effect of this compound on receptor-mediated signaling pathways in a controlled environment. merckmillipore.com

A common functional assay for α2-adrenoceptors, which are typically Gi-coupled, is the measurement of cyclic AMP (cAMP) levels. innoprot.com Activation of α2-adrenoceptors by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, cells are first stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels. Then, an α2-agonist is added, which causes a reduction in cAMP. The antagonistic effect of this compound can be quantified by its ability to prevent or reverse the agonist-induced decrease in cAMP. researchgate.net The results are used to determine the antagonist's potency, often expressed as an IC50 value. researchgate.net

Another functional assay involves measuring changes in intracellular calcium levels using fluorescent dyes. researchgate.net Some recombinant cell lines are engineered to co-express promiscuous G-proteins, like Gα15, which couple Gi-linked receptors to the calcium signaling pathway. merckmillipore.com In this setup, agonist activation of the α2-receptor leads to an increase in intracellular calcium, which can be measured fluorometrically. This compound's antagonist activity is determined by its ability to block this agonist-induced calcium flux. merckmillipore.comresearchgate.net

Isolated Organ Bath Studies (e.g., vascular preparations)

Isolated organ bath techniques provide a bridge between molecular assays and in vivo studies by examining the effect of a compound on an intact tissue. plos.orgnih.gov These experiments are invaluable for characterizing the pharmacological profile of antagonists like this compound.

In studies involving L-657,743, the rat vas deferens has been used as a classic model. researchgate.netnih.gov The vas deferens is a smooth muscle tissue that contracts in response to α2-adrenoceptor agonists. In a typical experiment, a segment of the vas deferens is suspended in an organ bath filled with a physiological salt solution, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One end of the tissue is fixed, and the other is connected to a force transducer to record isometric contractions. The antagonistic potency of this compound is determined by its ability to inhibit the contractile responses induced by an α2-agonist. The data is used to calculate the pA2 value, a measure of antagonist potency. researchgate.net

Similarly, vascular preparations such as porcine pulmonary veins have been used to characterize the functional antagonism of this compound. nih.gov Rings of the vein are mounted in an organ bath, and their contractile responses to α2-agonists are measured. In these tissues, L-657,743 (referred to as MK912 in the study) was used to antagonize contractions induced by the α2-agonist UK14304. The potency of the antagonist is determined by constructing Schild plots, which yield a pKB value, another measure of antagonist affinity derived from functional experiments. nih.gov

Table 3: Functional Antagonist Potency of L-657,743 in Isolated Tissues

Tissue Preparation Agonist Used Antagonist Parameter Potency Value
Rat Vas Deferens - pA2 8.44
Porcine Pulmonary Vein UK14304 pKB 9.5

Data sourced from studies on L-659,066 and porcine pulmonary veins. nih.govresearchgate.net

Preclinical In Vivo Studies in Animal Models

Preclinical in vivo studies in animal models have been instrumental in characterizing the properties of this compound in a physiological context. These studies provide crucial data on the compound's interaction with its target receptors within a living organism.

Rodent Models for Central Nervous System Research (e.g., rat cerebrocortex)

Rodent models, particularly rats, have been extensively used to investigate the effects of this compound within the central nervous system. The rat cerebrocortex, a region rich in alpha-2 adrenoceptors, has been a primary tissue of interest.

Detailed research findings from radioligand binding studies have demonstrated that the tritiated form of L-657,743, [3H]L-657,743 (also known as MK-912), binds with high affinity to sites in the rat cerebrocortex. Current time information in Bangalore, IN.nih.gov These binding sites are characteristic of alpha-2 adrenoceptors. Current time information in Bangalore, IN. The specific binding of [3H]L-657,743 is a saturable and reversible process that depends on the concentration of the tissue. Current time information in Bangalore, IN.nih.gov

Saturation studies have resolved the binding of [3H]L-657,743 into two distinct high-affinity components. Current time information in Bangalore, IN.nih.gov Further investigations involving simultaneous computer modeling of saturation and competition curves with the alpha-2A selective agonist guanfacine (B1203898) have delineated these two sites as alpha-2A and alpha-2C adrenoceptor subtypes. nih.govnih.gov The affinity (Kd) and density (Bmax) of [3H]L-657,743 for each subtype in the rat cerebral cortex have been quantified, revealing a higher affinity for the alpha-2C subtype. nih.govnih.gov

Binding Characteristics of [3H]L-657,743 in Rat Cerebrocortex
Receptor SubtypeDissociation Constant (Kd)Receptor Density (Bmax) (fmol/mg protein)
alpha-2A1.77 nM296
alpha-2C0.075 nM33

These findings from rodent models have been crucial in establishing L-657,743 as a valuable tool for distinguishing between alpha-2 adrenoceptor subtypes in the central nervous system. nih.gov

Methodologies for Assessing Receptor Occupancy In Vivo

To understand the relationship between the administered dose of a compound and its engagement with the target receptor in a living system, researchers employ in vivo receptor occupancy (RO) assays. giffordbioscience.commeliordiscovery.com These assays are critical for correlating pharmacokinetic profiles with pharmacodynamic effects. meliordiscovery.com For a compound like this compound, assessing its occupancy of alpha-2 adrenoceptors in the brain after systemic administration is a key step in its preclinical evaluation.

Two primary methodologies are used for this purpose:

Ex Vivo Receptor Occupancy: In this method, the compound is first administered to the animal. giffordbioscience.comsygnaturediscovery.com After a designated time, the animal is euthanized, and the brain tissue is harvested. giffordbioscience.comnih.gov The tissue is then processed, and the level of receptor occupancy is measured in vitro, typically through radioligand binding assays on tissue sections or homogenates. giffordbioscience.comsygnaturediscovery.comnih.gov The degree to which the administered drug inhibits the binding of a subsequently added radioligand (like [3H]L-657,743 itself or another alpha-2 ligand) reveals the percentage of receptors that were occupied by the drug in vivo. giffordbioscience.comnih.gov

In Vivo Receptor Occupancy: This technique measures receptor occupancy directly within the living animal. giffordbioscience.com It involves administering the test compound, followed by an intravenous injection of a suitable radiotracer that binds to the target receptor. giffordbioscience.com The animal is euthanized at a time of peak drug concentration, and the amount of radiotracer binding in the target tissue is quantified. giffordbioscience.com The reduction in radiotracer binding in the presence of the test compound, compared to a control group, indicates the level of receptor occupancy. giffordbioscience.com This approach is analogous to methods used in human imaging studies like Positron Emission Tomography (PET). researchgate.net

A more modern approach that can be used for in vivo RO studies involves liquid chromatography coupled to tandem mass spectrometry (LC/MS/MS). meliordiscovery.com This method can measure the displacement of a non-radioactive tracer by the drug candidate, offering a more cost-effective and higher-throughput alternative to radiolabel-based methods. meliordiscovery.com

Structure-Activity Relationship (SAR) Studies for Alpha-2 Adrenoceptor Antagonists

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org For alpha-2 adrenoceptor antagonists, SAR studies guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Identification of Structural Determinants for Alpha-2 Antagonism

Research into various chemical scaffolds has identified key structural features necessary for potent and selective alpha-2 adrenoceptor antagonism. L-657,743 belongs to the benzo[a]quinolizine class of compounds. nih.gov

Studies on quinoline (B57606) derivatives, a related structural class, have shown that a substituent at the 3-position of the quinoline ring is a critical determinant for alpha-2C adrenoceptor antagonist potency. researchgate.net For benzo[a]quinolizines, the nature of the substituent on the quinolizine ring system significantly influences both potency and selectivity. For instance, a series of disulfonamidobenzo[a]quinolizines demonstrated a high degree of selectivity (over 400-fold) for alpha-2 adrenoceptors over alpha-1 adrenoceptors. nih.gov The specific nature of the sulfonamide groups played a crucial role in achieving this selectivity. nih.gov The binding of alpha-2 antagonists often relies on π-π or cation-π interactions with the receptor. mdpi.com

Rational Design and Synthesis of Analogues

Rational drug design involves the iterative process of designing and synthesizing new molecules based on an understanding of the target's structure and the SAR of known ligands. cvpharmacology.comacs.org The goal is to create analogues with enhanced therapeutic properties.

An example of this approach within a class of compounds related to L-657,743 is the synthesis of various disulfonamidobenzo[a]quinolizine analogues. nih.gov In these studies, chemists systematically modified the sulfonamide portion of the molecule to explore the impact on alpha-2 adrenoceptor antagonism. nih.gov By synthesizing a series of compounds with different alkyl and aryl sulfonamide groups, researchers were able to identify analogues with high selectivity for the alpha-2 adrenoceptor. nih.gov This process allows for the fine-tuning of a molecule's properties to optimize its biological activity. wikipedia.org

Ligand-Based and Receptor-Based Computational Approaches

Computational chemistry has become an indispensable tool in drug discovery, enabling the study of ligand-receptor interactions at a molecular level.

Research Applications and Implications

L-657,743 Hydrochloride as a Pharmacological Probe

This compound, also known as MK-912, has established itself as a critical pharmacological tool due to its high potency and selectivity as an alpha-2 adrenoceptor antagonist. nih.gov Its unique properties allow researchers to investigate the adrenergic system with a high degree of precision.

L-657,743 is instrumental in the characterization and localization of alpha-2 (α2) adrenoceptors. The tritiated form of the compound, [3H]L-657,743, serves as a high-affinity radioligand, enabling detailed study of these receptors in various tissues. nih.gov

In studies on rat cerebrocortex, the specific binding of [3H]L-657,743 was found to be saturable and reversible. nih.gov Saturation studies using this radioligand successfully resolved two distinct high-affinity binding sites, demonstrating its utility in quantifying receptor density (Bmax) and affinity (Kd). nih.gov These binding sites were confirmed to be characteristic of α2-adrenoceptors through competition assays with other adrenergic compounds. nih.gov The compound has also been effectively used to label α2-adrenoceptors in human cerebrocortical tissue. nih.gov

The high selectivity of L-657,743 for α2-adrenoceptors over α1-adrenoceptors is a key attribute. It exhibits a 240-fold greater selectivity for α2-adrenoceptors, which are often labeled with [3H]rauwolscine or [3H]clonidine, compared to α1-adrenoceptors labeled with [3H]prazosin. nih.gov This selectivity is crucial for accurately distinguishing between adrenoceptor subtypes in tissues where both are present, such as in the human eye and kidney. arvojournals.orgphysiology.org For instance, it has been used in functional studies to explore the role of α2-adrenoceptor subtypes in porcine coronary arteries. ingentaconnect.com

ParameterValueTissue
High-Affinity Component
Kd86 pMRat Cerebrocortex
Bmax82 fmol/mg proteinRat Cerebrocortex
Low-Affinity Component
Kd830 pMRat Cerebrocortex
Bmax660 fmol/mg proteinRat Cerebrocortex

Table 1: Binding Characteristics of [3H]L-657,743 in Rat Cerebrocortex. Data from Life Sciences, 1989. nih.gov

The well-defined pharmacological profile of L-657,743 serves as a benchmark for the development and characterization of new adrenergic modulators. Its high potency and selectivity make it a standard against which novel compounds are compared. nih.gov For example, when contrasted with the classic antagonist yohimbine (B192690), L-657,743 demonstrates considerably higher α2-antagonist potency and superior α2/α1 selectivity. nih.gov It also shows greater specificity against other monoamine receptors like dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net

This comparative analysis is essential in drug discovery for identifying new chemical entities with improved therapeutic profiles. Researchers have used L-657,743 in comparative studies to delineate the properties of other compounds, such as L-659,066, a peripherally selective α2-antagonist. researchgate.netresearchgate.net Such studies, which assess properties like blood-brain barrier penetration and receptor subtype affinity, are fundamental to designing novel modulators for specific therapeutic applications. researchgate.netresearchgate.net The use of potent and selective tools like L-657,743 is foundational to the broader effort of discovering new ligands for adrenergic receptors through methods like structure-based drug design. nih.govmdpi.com

CompoundPropertyFinding
L-657,743 α2-Antagonist PotencyConsiderably higher than yohimbine. nih.gov
α2/α1 SelectivityConsiderably higher than yohimbine (240-fold). nih.gov
Specificity vs. other monoamine receptorsSignificantly more specific than yohimbine. nih.govresearchgate.net
Yohimbine α2-Antagonist PotencyLower than L-657,743. nih.gov
α2/α1 SelectivityLower than L-657,743. nih.gov

Table 2: Comparative Profile of L-657,743 and Yohimbine. Data from Naunyn-Schmiedeberg's Archives of Pharmacology, 1987. nih.gov

Tool for Alpha-2 Adrenoceptor Characterization and Localization

Contributions to Understanding Alpha-2 Adrenoceptor Physiology and Pathophysiology

By selectively blocking α2-adrenoceptors, L-657,743 has enabled researchers to elucidate the physiological and pathophysiological roles of these receptors. In vivo studies have shown that L-657,743 potently blocks the effects of the α2-agonist clonidine, such as clonidine-induced mydriasis (pupil dilation). nih.gov It also stimulates the synthesis of norepinephrine (B1679862) in the cerebral cortex, confirming the role of presynaptic α2-adrenoceptors in the negative feedback regulation of neurotransmitter release. nih.gov

The compound has been valuable in studying the role of α2-adrenoceptors in cardiovascular regulation and energy metabolism. researchgate.netalljournals.cn For example, α2-adrenoceptor antagonists are known to influence lipolysis and can have thermogenic effects. researchgate.net Research using tools like L-657,743 helps to parse the complex involvement of these receptors in controlling blood pressure and metabolic processes like insulin (B600854) secretion and glucose homeostasis. researchgate.netresearchgate.net Understanding these functions is critical, as dysfunction in α2-adrenoceptor signaling is implicated in various pathological conditions, from hypertension to metabolic disorders and neurodegenerative diseases like Alzheimer's. researchgate.netmdpi.com

Potential for Elucidating Mechanisms of Central Nervous System Regulation

This compound is a key tool for investigating the complex role of α2-adrenoceptors in the central nervous system (CNS). nih.gov Because it can cross the blood-brain barrier, it allows for the study of central receptor functions following systemic administration. nih.govresearchgate.net Its ability to antagonize centrally-mediated effects of α2-agonists provides direct evidence of the receptor's role in CNS regulation. nih.gov

Future Directions in L 657,743 Hydrochloride Research

Development of Advanced Imaging Techniques for Receptor Mapping

The precise spatial and temporal distribution of α₂-adrenoceptors in the central nervous system and peripheral tissues is crucial for understanding their physiological roles and their involvement in pathological states. L-657,743 has been instrumental in this area, particularly as a radiolabeled ligand for in vitro autoradiography and for initial in vivo studies.

Research Findings: Early studies with [³H]L-657,743 demonstrated its high affinity and selectivity for α₂-adrenoceptors in rat and human brain tissue. nih.gov Saturation binding experiments in rat cerebrocortex identified two distinct high-affinity binding sites, showcasing the compound's ability to probe receptor populations. nih.gov The binding characteristics are summarized in the table below.

Binding Characteristics of [³H]L-657,743 in Rat Cerebrocortex
Binding Site ComponentDissociation Constant (Kd)Density (Bmax)
High-Affinity Site 186 pM82 fmol/mg protein
High-Affinity Site 2830 pM660 fmol/mg protein

Efforts were made to translate this utility to non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) by labeling the compound with Carbon-11 ([¹¹C]MK-912). nih.gov PET studies in rats showed that [¹¹C]MK-912 could bind to α₂-adrenoceptors, as its uptake in the receptor-rich olfactory tubercle was reduced by the co-administration of another α₂-antagonist. nih.gov However, PET studies in a rhesus monkey revealed high initial brain uptake but a subsequent rapid washout without significant differential retention in brain regions known to have high densities of α₂-adrenoceptors. nih.gov This finding suggests that while [¹¹C]MK-912 effectively crosses the blood-brain barrier, its kinetics may not be ideal for quantitative imaging with current standard PET technologies, highlighting a key area for future development. nih.gov

Future research will likely focus on overcoming these limitations. This could involve developing novel radiolabeling strategies or advanced PET imaging protocols with higher temporal and spatial resolution to better capture the kinetic profile of ligands like [¹¹C]MK-912. Furthermore, L-657,743 hydrochloride can serve as a critical reference compound for validating new, potentially superior PET radioligands for α₂-adrenoceptors.

Comparison of Selected α₂-Adrenoceptor Radioligands for PET
RadioligandTarget(s)Key Observation/Limitation
[¹¹C]MK-912α₂-AdrenoceptorsHigh brain influx but rapid washout with no significant regional differentiation in primates. nih.gov
[¹¹C]RS-15385-197α₂-AdrenoceptorsShowed specific signals in rat brain. mdpi.com
[¹¹C]Yohimbineα₂-Adrenoceptors (also α₁, 5-HT₁ₐ)Lack of subtype selectivity is a major limitation. mdpi.com
[¹¹C]JP-1302α₂C > α₂B/α₂ADeveloped as a subtype-selective PET probe. pnas.org

Application in Systems Biology Approaches for Network Analysis

Systems biology integrates computational and mathematical modeling to understand the complex interactions within biological systems. eur.nlahajournals.org The signaling pathways initiated by α₂-adrenoceptor activation are complex, involving multiple G-protein subtypes (primarily Gᵢ/Gₒ), effector enzymes like adenylyl cyclase, and numerous downstream proteins. ebi.ac.uk

Research Findings: this compound, as a highly selective antagonist, is an ideal tool for perturbing the α₂-adrenergic signaling network. By selectively blocking the receptor, researchers can use high-throughput techniques such as transcriptomics and proteomics to measure the global changes in gene and protein expression that result from this perturbation. This data can then be used to construct and refine computational models of the α₂-adrenoceptor signaling network. For instance, a recent study utilized weighted gene correlation network analysis to identify gene modules associated with the analgesic effects of an α₂-adrenoceptor agonist, demonstrating the power of such approaches. frontiersin.org

Applying a similar strategy, future studies could use this compound to:

Map Downstream Pathways: Identify novel proteins and genes that are regulated by α₂-adrenoceptor activity.

Deconvolute Subtype-Specific Networks: In combination with genetic models (e.g., knockout mice for specific α₂-receptor subtypes), this compound could help delineate the specific signaling networks associated with the α₂ₐ, α₂ₑ, and α₂꜀ subtypes. physiology.org

Understand Network Dynamics: Investigate how the network structure and function change in various physiological and disease states.

The primary signaling cascade for α₂-adrenoceptors involves coupling to Gᵢ/Gₒ proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. ebi.ac.uk However, the full network is far more extensive.

Key Components of the α₂-Adrenoceptor Signaling Network
Component TypeExamplesFunction
Receptorα₂ₐ, α₂ₑ, α₂꜀ AdrenoceptorsBinds endogenous catecholamines (norepinephrine, epinephrine). wikipedia.org
TransducerG-proteins (Gᵢ, Gₒ, Gₛ)Couple the receptor to intracellular effectors.
Primary EffectorAdenylyl CyclaseEnzyme that synthesizes cAMP; typically inhibited by α₂-AR activation. ebi.ac.uk
Second MessengercAMPIntracellular signaling molecule.
Downstream KinasesProtein Kinase A (PKA)Activated by cAMP; phosphorylates numerous target proteins.
Other EffectorsIon channels, PhospholipasesModulated by G-protein subunits to affect cell excitability and signaling. qiagen.com

Exploration of Allosteric Modulators of Alpha-2 Adrenoceptors

Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous ligand. wikipedia.org These modulators can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the affinity and/or efficacy of the orthosteric ligand. pnas.orgmdpi.com This approach offers potential therapeutic advantages, including greater subtype selectivity and a more nuanced, physiological modulation of receptor activity compared to traditional orthosteric agonists or antagonists. nih.gov

Research Findings: To date, the exploration of allosteric modulators for α₂-adrenoceptors is less advanced than for other G protein-coupled receptors. This compound, as a well-characterized orthosteric antagonist, is an essential pharmacological tool for the discovery and characterization of such allosteric molecules. In this context, this compound can be used in binding and functional assays to determine how a potential allosteric modulator affects the receptor.

For example, researchers could investigate:

Binding Affinity Modulation: Whether a PAM or NAM alters the dissociation constant (Kd) of [³H]L-657,743 for the α₂-adrenoceptor. A PAM might decrease its affinity, while a NAM could potentially increase it.

Functional Activity Modulation: How an allosteric modulator shifts the concentration-response curve of this compound in functional assays that measure the inhibition of agonist-induced responses.

This research direction allows for the identification of novel chemical entities that could fine-tune α₂-adrenoceptor signaling, potentially leading to new therapeutic strategies with improved side-effect profiles. wikipedia.orgnih.gov

Characteristics of Orthosteric vs. Allosteric Ligands
CharacteristicOrthosteric Ligands (e.g., L-657,743)Allosteric Modulators
Binding SitePrimary, endogenous ligand binding site. wikipedia.orgTopographically distinct site. wikipedia.org
Direct ActivityCan have intrinsic activity (agonist) or block agonist activity (antagonist).Typically have no intrinsic activity on their own; modulate the effect of an orthosteric ligand. pnas.org
EffectCompetitive binding; tends to be an "on/off" switch."Dimmer switch" effect; fine-tunes the endogenous response. nih.gov
Selectivity PotentialOrthosteric sites are often conserved across receptor subtypes, which can limit selectivity.Allosteric sites are often less conserved, allowing for greater potential subtype selectivity. pnas.orgmdpi.com

Q & A

Q. What is the primary pharmacological mechanism of L-657,743 hydrochloride in modulating sympathetic nervous system activity?

this compound acts as a selective α2-adrenoceptor antagonist, reversing clonidine-induced sympatho-inhibition (e.g., hypotension and reduced renal sympathetic nerve activity). Researchers should validate this mechanism using competitive binding assays against α2A-receptor subtypes and functional in vivo models measuring blood pressure and sympathetic activity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA hazard communication standards: wear PPE (gloves, lab coats, eye protection), avoid inhalation/ingestion, and store in locked, ventilated areas. Refer to safety data sheets for emergency procedures, including decontamination with water for skin/eye exposure and medical consultation for toxicity .

Q. Which analytical techniques are recommended for characterizing the purity and stability of this compound?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry are standard for assessing purity. Stability studies under varying temperatures and pH should employ accelerated degradation protocols, with data analyzed via kinetic models (e.g., zero/first-order or Higuchi equations) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the dose-response relationship of this compound in reversing sympatho-inhibition?

Use anesthetized rat models to administer intravenous L-657,743 (0.01–1 mg/kg) while monitoring renal sympathetic nerve activity (SNA), blood pressure, and heart rate. Include controls pretreated with α1-antagonists (e.g., prazosin) to isolate α2-specific effects. Dose intervals should follow logarithmic scaling to capture threshold and saturation responses .

Q. What methodological considerations are crucial when optimizing this compound formulations for enhanced bioavailability?

Employ factorial design to test variables like excipient ratios (e.g., viscosity-reducing agents) and pH adjusters. Use in vitro release assays (e.g., dialysis membranes) to correlate formulation parameters with dissolution rates. Validate results with pharmacokinetic studies in rodent models .

Q. How can conflicting data on receptor subtype specificity of this compound be resolved?

Conduct comparative binding assays using transfected cell lines expressing α2A-, α2B-, and α2C-receptors. Pair these with functional studies (e.g., cAMP inhibition) to confirm selectivity. Discrepancies may arise from tissue-specific receptor expression; thus, use multiple model systems (e.g., brainstem vs. vascular tissues) .

Q. What strategies are recommended for validating in vitro assays assessing off-target effects of this compound?

Screen against panels of adrenergic and non-adrenergic receptors (e.g., β1, dopamine D2) using radioligand displacement assays. Functional validation via calcium flux or GTPγS binding in cell lines can confirm lack of agonist/antagonist activity at non-target receptors .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported hypertensive effects of this compound?

Re-evaluate experimental conditions: ensure α1-receptor blockade (e.g., prazosin pretreatment) to distinguish direct vasoconstrictive effects from α2-mediated responses. Use telemetry in conscious animals to avoid anesthesia-induced hemodynamic interference .

Q. What statistical approaches are optimal for analyzing multivariate outcomes (e.g., SNA, blood pressure) in L-657,743 studies?

Apply mixed-effects models to account for repeated measures and inter-subject variability. Use ANOVA with post hoc corrections (e.g., Tukey’s test) for dose-response comparisons. Principal component analysis (PCA) can identify correlated variables across datasets .

Methodological Resources

  • In Vivo Models : Anesthetized rodents with continuous SNA recording .
  • Formulation Optimization : Factorial design matrices for hydrogels .
  • Safety Compliance : OSHA and GHS-aligned protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.